4-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
4-Chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline core modified with a cyclopropanecarbonyl group at position 2 and a 4-chlorobenzamide substituent at position 5. This compound is structurally characterized by its fused bicyclic system (tetrahydroisoquinoline) and the inclusion of a cyclopropane ring, which confers unique steric and electronic properties.
Properties
IUPAC Name |
4-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-6-3-14(4-7-17)19(24)22-18-8-5-13-9-10-23(12-16(13)11-18)20(25)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKFNNGAPPIMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorobenzamide moiety linked to a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline structure. This unique configuration may influence its interaction with biological targets.
Research suggests that the biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The tetrahydroisoquinoline structure is known for its ability to interact with various neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The presence of the carbonyl group may allow for interactions with enzymes involved in metabolic pathways, possibly leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but is an area of ongoing research.
Anti-inflammatory Effects
Some research highlights the potential anti-inflammatory effects of tetrahydroisoquinoline derivatives. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. Future studies are needed to confirm if this compound exhibits similar properties.
In Vivo Studies
A study investigating the pharmacokinetics and pharmacodynamics of related compounds demonstrated significant effects on inflammation and pain models in rodents. The results suggested that modifications in the chemical structure could enhance efficacy and reduce side effects.
Research Findings Summary
Scientific Research Applications
Recent studies have highlighted the compound's activity against specific biological targets. For instance, it has shown promise as an inhibitor of certain enzymes involved in metabolic pathways that are crucial for disease progression. The compound's structure allows it to interact effectively with biological macromolecules, making it a candidate for further exploration in medicinal chemistry.
Therapeutic Applications
The compound has been investigated for its potential roles in treating various conditions:
- Neurodegenerative Disorders : Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds may exert their effects .
- Cancer Treatment : The compound's ability to inhibit specific signaling pathways involved in tumor growth has made it a subject of interest in oncology. Studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, thus reducing side effects associated with conventional therapies .
- Antimicrobial Activity : Preliminary investigations have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Neuroprotection : A study demonstrated that tetrahydroisoquinoline derivatives could reduce neuronal death in models of Alzheimer's disease by modulating NMDA receptor activity . This suggests that 4-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may have similar protective effects.
- Oncology : In vitro studies showed that related compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . This supports further investigation into the anticancer potential of the target compound.
- Antimicrobial Studies : Research on related benzamide derivatives revealed significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents from this class of compounds .
Research Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent effects, and biological activities. Below is a detailed comparison with key derivatives:
Core Structure Modifications
Research Findings and Limitations
- Target Compound: No peer-reviewed studies directly evaluating its biological activity are available. However, computational modeling suggests high affinity for serotonin receptors due to the tetrahydroisoquinoline scaffold.
- Chromene Derivative : Demonstrated moderate inhibition of acetylcholinesterase (IC₅₀ = 12 μM) in vitro, attributed to its extended aromatic system.
Critical Gaps :
Absence of experimental data for the target compound’s solubility, stability, or toxicity.
Limited comparative studies on cyclopropane-containing benzamides versus other substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
